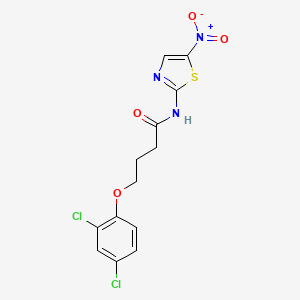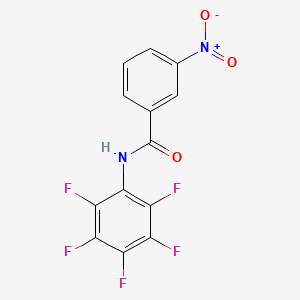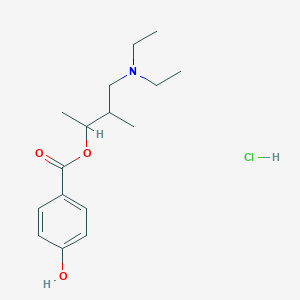
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine, also known as TBPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. TBPH is a tertiary amine that is synthesized through a multistep process and has been found to exhibit unique biochemical and physiological effects. In
作用机制
The mechanism of action of N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine is not fully understood. However, studies have shown that this compound exhibits its biological activity through its interaction with various cellular components. This compound has been shown to interact with cell membranes, altering their fluidity and permeability. This compound has also been shown to interact with various enzymes and proteins, affecting their activity. The exact mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, protecting cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory activity, reducing inflammation in various tissues. Additionally, this compound has been found to exhibit neuroprotective activity, protecting neurons from damage and degeneration.
实验室实验的优点和局限性
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, making it a reliable compound for various experiments. This compound also exhibits a low toxicity profile, making it safe for use in various experiments. However, the synthesis of this compound is a complex process that requires expertise and specialized equipment, making it challenging to obtain in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, limiting its potential applications.
未来方向
There are several future directions for N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine research. One area of research is the development of this compound-based drug delivery systems. This compound has shown promise in enhancing the solubility and bioavailability of drugs, making it a potential candidate for drug delivery. Another area of research is the development of this compound-based pesticides. This compound has shown potent insecticidal activity, making it a potential alternative to conventional insecticides. Additionally, further investigation into the mechanism of action of this compound is required to fully understand its potential applications in various fields.
合成方法
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine is synthesized through a multistep process involving the reaction of tert-butylphenol with tert-butylamine. The synthesis involves the use of various reagents and solvents, including sodium hydride, tetrahydrofuran, and chloroform. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
科学研究应用
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine has been found to exhibit various scientific research applications. One of the most significant applications is its potential use as a drug delivery system. This compound has been shown to enhance the solubility and bioavailability of drugs, making it a promising candidate for drug delivery. This compound has also been studied for its potential use in agriculture as a pesticide. Studies have shown that this compound exhibits potent insecticidal activity against various pests, making it a potential alternative to conventional insecticides. Additionally, this compound has been studied for its potential use in material science as a surfactant. This compound has been found to exhibit unique surfactant properties, making it a promising candidate for various industrial applications.
属性
IUPAC Name |
N-tert-butyl-4-(2-tert-butylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-17(2,3)15-11-7-8-12-16(15)20-14-10-9-13-19-18(4,5)6/h7-8,11-12,19H,9-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCIVJAQUUTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5191742.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)

![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)
